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molecular formula C9H11ClO B1608580 2-(Chloromethyl)-1-methoxy-4-methylbenzene CAS No. 7048-41-1

2-(Chloromethyl)-1-methoxy-4-methylbenzene

Cat. No. B1608580
M. Wt: 170.63 g/mol
InChI Key: FTWAMZVALPAXGP-UHFFFAOYSA-N
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Patent
US05464872

Procedure details

3.23 g (21.22×10-3 mol) of benzyl alcohol and 50 cm3 of anhydrous toluene are introduced into a 100-cm3 three-necked flask. Under argon, while stirring and cooling the reaction mixture, 1.70 cm3 (21.10×10-3 mol) of pyridine dried over potassium hydroxide are introduced, followed by 3.5 cm3 (47.98×10-3 mol) of thionyl chloride. A white precipitate forms and hydrogen chloride is evolved. After introduction of the reactants, reaction is allowed to proceed at room temperature for approximately 24 h. The mixture is then poured into an ice bath and stirred for 1 h. The organic phase is recovered, washed with water, saturated sodium bicarbonate solution and saturated sodium chloride solution and lastly dried over MgSO4. After evaporation to dryness, the residue is purified by vacuum distillation and 2.5 g (14.65×10-3 mol) of the expected chloride are obtained, equivalent to a 69% yield.
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])C1C=CC=CC=1.N1C=CC=C[CH:10]=1.S(Cl)(Cl)=O.[ClH:19].[Cl-].[C:21]1([CH3:27])[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>>[CH3:1][O:8][C:22]1[CH:23]=[CH:24][C:25]([CH3:10])=[CH:26][C:21]=1[CH2:27][Cl:19]

Inputs

Step One
Name
Quantity
3.23 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
50 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.7 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
3.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
2.5 g
Type
reactant
Smiles
[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
Under argon, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium hydroxide
ADDITION
Type
ADDITION
Details
are introduced
CUSTOM
Type
CUSTOM
Details
After introduction of the reactants, reaction
ADDITION
Type
ADDITION
Details
The mixture is then poured into an ice bath
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is recovered
WASH
Type
WASH
Details
washed with water, saturated sodium bicarbonate solution and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
lastly dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After evaporation to dryness
CUSTOM
Type
CUSTOM
Details
are obtained, equivalent to a 69% yield

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
COC1=C(CCl)C=C(C=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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